

theoretical models of 5-Chlorouridine base pairing

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Compound of Interest

Compound Name: 5-Chlorouridine

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An In-depth Technical Guide to the Theoretical Models of **5-Chlorouridine** Base Pairing

Introduction

5-Chlorouridine (5-ClU) is a halogenated pyrimidine nucleoside, structurally analogous to thymidine and uridine. Its incorporation into DNA and RNA serves as a valuable tool for researchers in structural biology, medicinal chemistry, and drug development. The chlorine atom at the C5 position alters the electronic properties and size of the nucleobase, influencing duplex stability, protein-DNA/RNA interactions, and mutagenic potential. A thorough understanding of the theoretical and experimentally-determined base pairing models of 5-ClU is critical for predicting its behavior in biological systems and for the rational design of novel therapeutics and molecular probes.

This guide provides a comprehensive overview of the primary base pairing models involving **5-Chlorouridine**, supported by quantitative data from theoretical and experimental studies, detailed experimental and computational protocols, and visualizations of key structural and logical relationships.

Core Theoretical Models of 5-Chlorouridine Base Pairing

Theoretical and experimental studies have confirmed that **5-Chlorouridine**, much like thymidine and uridine, can form stable base pairs with both adenine and guanine. The

substitution of the C5-methyl group of thymine with a chlorine atom does not significantly alter the primary hydrogen bonding faces of the molecule.

5-Chlorouridine : Adenine (Watson-Crick Model)

The most common pairing mode for 5-ClU is the canonical Watson-Crick base pair with adenine (A). In this configuration, two hydrogen bonds are formed: one between the N3-H of 5-ClU and the N1 of adenine, and another between the O4 of 5-ClU and the N6-H of adenine. Crystallographic studies of DNA dodecamers containing 5-ClU:A pairs reveal that their geometries are nearly identical to those of standard T:A pairs.^[1] This structural mimicry allows 5-ClU to be readily incorporated into DNA duplexes opposite adenine without causing significant helical distortion.

Caption: Watson-Crick base pairing between **5-Chlorouridine** and Adenine.

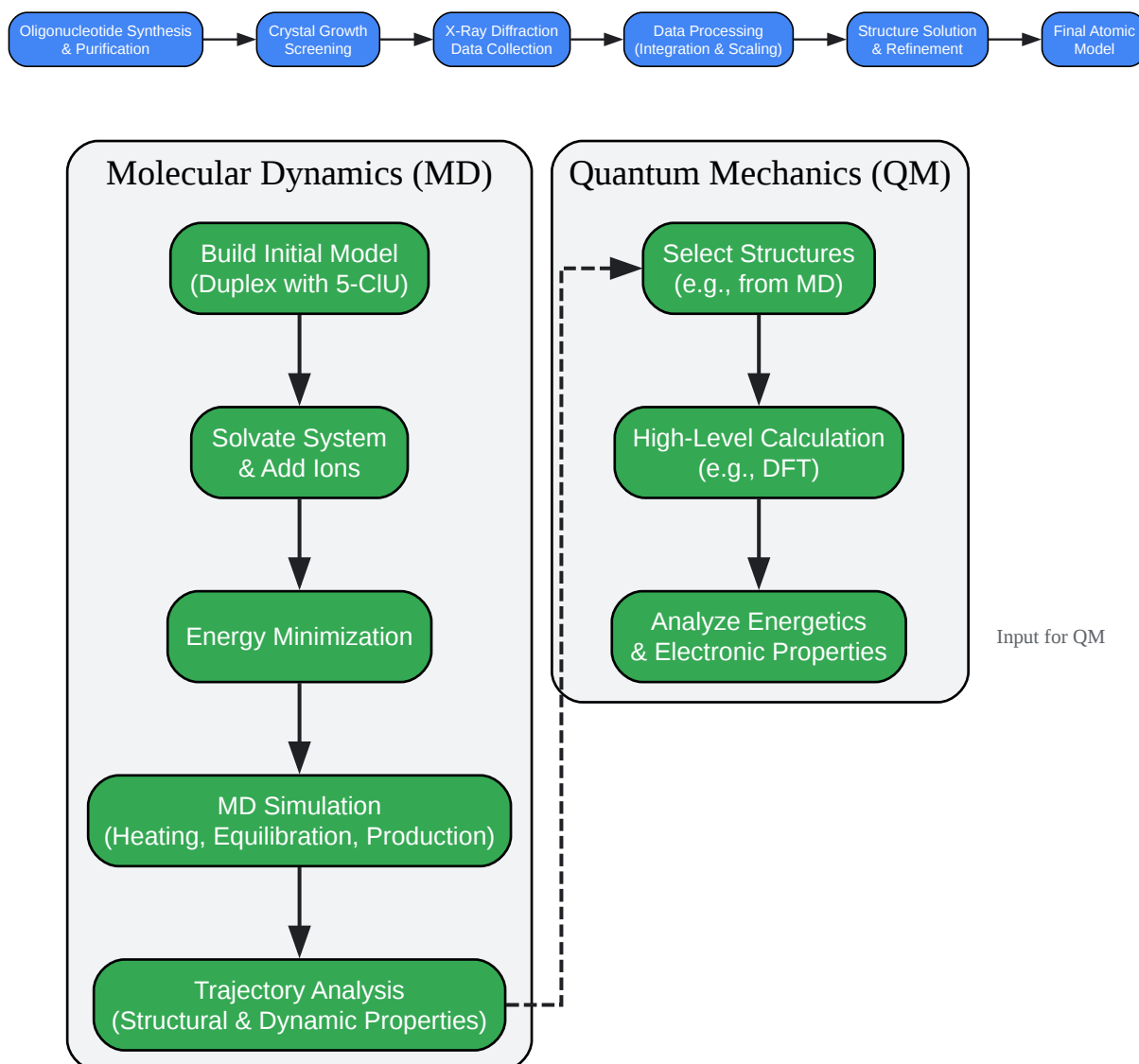
5-Chlorouridine : Guanine (Wobble Model)

5-Chlorouridine can also form a stable "wobble" base pair with guanine (G).^[1] This non-canonical pairing is significant as it represents a potential pathway for mutagenesis. The G·U wobble pair is a fundamental component of RNA structure, and the 5-ClU·G pair adopts a similar geometry.^[2] This configuration involves two hydrogen bonds: one between the O2 of 5-ClU and the N1-H of guanine, and another between the N3-H of 5-ClU and the O6 of guanine. NMR studies have shown that the geometries of 5-ClU:G and T:G wobble pairs are very similar.^[1]

Caption: Wobble base pairing between **5-Chlorouridine** and Guanine.

5-Chlorouridine Self-Pairing Model

An interesting structural model arises from the crystal structure of **5-Chlorouridine** itself, where molecules arrange in a base-paired, parallel-stranded ribbon.^[3] In this arrangement, two 5-ClU molecules are linked by a single hydrogen bond between the N3-H of one molecule and the O4 of the other.^[3] This type of self-structure is less relevant in the context of DNA/RNA duplexes but provides insight into the intrinsic hydrogen bonding capabilities of the nucleoside.



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